molecular formula C11H11NO2 B223859 (4-Acetyl-2-methylphenoxy)acetonitrile

(4-Acetyl-2-methylphenoxy)acetonitrile

Cat. No. B223859
M. Wt: 189.21 g/mol
InChI Key: XTAUXNZOWCIYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Acetyl-2-methylphenoxy)acetonitrile, also known as AMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AMAN is a versatile compound that can be synthesized using various methods and has a wide range of applications in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of (4-Acetyl-2-methylphenoxy)acetonitrile is not well understood, but it is believed to involve the formation of intermediate compounds that undergo further reactions to form the final product. The reaction mechanism may vary depending on the reaction conditions and the nature of the reagents used.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (4-Acetyl-2-methylphenoxy)acetonitrile. However, studies have shown that (4-Acetyl-2-methylphenoxy)acetonitrile can act as a mild irritant to the skin and eyes. It is recommended to handle (4-Acetyl-2-methylphenoxy)acetonitrile with caution and to wear appropriate protective equipment.

Advantages And Limitations For Lab Experiments

(4-Acetyl-2-methylphenoxy)acetonitrile has several advantages as a reagent in lab experiments, including its high purity and stability, ease of synthesis, and versatility. However, one of the limitations of (4-Acetyl-2-methylphenoxy)acetonitrile is its relatively low yield, which can be improved by optimizing the reaction conditions.

Future Directions

There are several future directions for the research on (4-Acetyl-2-methylphenoxy)acetonitrile, including the development of new synthesis methods, the optimization of reaction conditions to improve the yield and purity of the synthesized compound, and the exploration of its potential applications in various fields of science, such as catalysis, drug discovery, and material science.
Conclusion:
In conclusion, (4-Acetyl-2-methylphenoxy)acetonitrile is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique properties. (4-Acetyl-2-methylphenoxy)acetonitrile can be synthesized using various methods and has a wide range of applications in the field of organic chemistry. Further research is needed to fully understand the mechanism of action of (4-Acetyl-2-methylphenoxy)acetonitrile and to explore its potential applications in various fields of science.

Synthesis Methods

(4-Acetyl-2-methylphenoxy)acetonitrile can be synthesized using various methods, including the reaction of 4-acetyl-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-acetyl-2-methylphenol with acetonitrile in the presence of a base such as sodium hydroxide. The yield and purity of the synthesized (4-Acetyl-2-methylphenoxy)acetonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

(4-Acetyl-2-methylphenoxy)acetonitrile has been extensively studied for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and material science. One of the primary applications of (4-Acetyl-2-methylphenoxy)acetonitrile is its use as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. (4-Acetyl-2-methylphenoxy)acetonitrile has also been used as a reagent in the synthesis of metal-organic frameworks (MOFs) and other porous materials.

properties

Product Name

(4-Acetyl-2-methylphenoxy)acetonitrile

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-acetyl-2-methylphenoxy)acetonitrile

InChI

InChI=1S/C11H11NO2/c1-8-7-10(9(2)13)3-4-11(8)14-6-5-12/h3-4,7H,6H2,1-2H3

InChI Key

XTAUXNZOWCIYLM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC#N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC#N

Origin of Product

United States

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